N-hydroxy-1H-indole-6-carboximidamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-hydroxy-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11,13H,(H2,10,12) |
InChI Key |
VNEHRDNLEQBNOG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN2)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=NO)N |
Origin of Product |
United States |
Contextualization of Indole Scaffolds in Modern Drug Discovery
The indole (B1671886) ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure." ijpsr.info This designation stems from its ability to serve as a versatile scaffold for ligands that can interact with a diverse range of biological receptors. ijpsr.info The indole nucleus is a common feature in numerous natural products, including alkaloids and the essential amino acid tryptophan, as well as in many synthetic compounds with therapeutic applications. ijpsr.infonih.gov
The structural versatility of the indole scaffold allows for extensive chemical modification, enabling the design of compounds that can target various biological pathways with high efficacy. nih.gov This has led to the development of indole-containing drugs across a wide spectrum of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antihypertensive agents. ijpsr.infonih.gov Its unique property of mimicking protein structures and binding reversibly to enzymes provides vast opportunities for the discovery of novel drugs with diverse mechanisms of action. ijpsr.info The prevalence of this scaffold in approved drugs and its continuous exploration in clinical trials underscore its enduring importance in drug discovery. ijpsr.info
Table 1: Examples of Biological Targets for Indole Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Enzymes | Protein Kinases, Histone Deacetylase (HDAC), Indoleamine 2,3-dioxygenase (IDO1) | Oncology, Inflammation |
| Receptors | Serotonin Receptors, Cannabinoid Receptors | Neurology, Psychiatry |
| Structural Proteins | Tubulin | Oncology |
Pharmacological Significance of the Carboximidamide Functional Group
The carboximidamide group, also known as an amidine group, and its N-hydroxylated form (N-hydroxyamidine or amidoxime), are crucial functional groups in drug design. Amidines are strongly basic and are typically protonated at physiological pH. unito.it While this property can be important for receptor interaction, it often hinders oral absorption. unito.it
The N-hydroxyamidine functional group, as found in N-hydroxy-1H-indole-6-carboximidamide, offers a solution to this challenge. These N-hydroxylated derivatives are less basic, which can improve their absorption from the gastrointestinal tract. unito.it They can act as prodrugs, being reduced in vivo to the active amidine form. unito.it
More significantly, the N-hydroxyamidine moiety is a key pharmacophore for inhibiting specific enzymes, particularly those containing a heme iron in their active site. A prominent example is Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme that is a major target in cancer immunotherapy. nih.gov The oxygen atom of the N-hydroxyamidine group can coordinate with the heme iron, leading to potent inhibition of the enzyme. This interaction is a critical feature of several IDO1 inhibitors that have been investigated in clinical trials. nih.gov Similarly, derivatives containing the carboximidamide group have been designed and evaluated as inhibitors of nitric oxide synthase (NOS), another important enzyme family in physiology and pathology. nih.govnih.gov
Overview of N Hydroxy 1h Indole 6 Carboximidamide As a Privileged Structure for Academic Investigation
Established Synthetic Routes for this compound
The primary and most direct method for the synthesis of this compound involves the reaction of a precursor nitrile with hydroxylamine (B1172632). nih.govukm.my This transformation is a cornerstone of amidoxime (B1450833) synthesis.
The synthesis starts with 6-cyanoindole (B17180), which serves as the nitrile-containing substrate. This starting material is treated with an aqueous solution of hydroxylamine, typically at elevated temperatures, to yield the desired product. ukm.my One reported procedure involves dissolving 6-cyanoindole in dioxane and heating it with a 50% aqueous hydroxylamine solution at 80°C for several hours. ukm.my This method has been shown to produce this compound in moderate yields. ukm.my An alternative approach utilizes hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534) in an alcoholic solvent. ukm.my
A notable challenge in this synthesis is the potential formation of an undesired side product, 1H-indole-6-carboxamide. ukm.myrsc.org The formation of this amide occurs because hydroxylamine is an ambident nucleophile, capable of attacking the nitrile carbon with either its nitrogen or oxygen atom. ukm.my While the nitrogen attack leads to the desired amidoxime, the oxygen attack can lead to the amide byproduct. ukm.myrsc.org Careful control of reaction conditions is therefore necessary to maximize the yield of the target amidoxime. rsc.org
Table 1: Synthesis of this compound from 6-Cyanoindole
| Reagents | Solvent | Temperature | Time | Product Yield | Byproduct (Amide) Yield | Reference |
|---|---|---|---|---|---|---|
| 50% aq. Hydroxylamine | Dioxane | 80°C | 5 h | 68% | 16% | ukm.my |
| Hydroxylamine HCl, Triethylamine | Ethanol | 80°C | 12 h | 91% | Not specified | ukm.my |
Synthesis of Indole-Carboximidamide Analogues and Derivatives
The synthesis of analogues and derivatives of this compound can be approached by modifying three key components: the amidoxime group, the indole nucleus, and the linkage between them.
The reaction between a nitrile and hydroxylamine is the most common method for preparing amidoximes. researchgate.netnih.gov This nucleophilic addition is widely applicable to a variety of aromatic and heterocyclic nitriles, making it a versatile tool for generating diverse indole-carboximidamide analogues. nih.govukm.my The reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride and a base (such as sodium carbonate or triethylamine) or with an aqueous hydroxylamine solution. nih.govukm.mygoogle.com
The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. ukm.my The resulting intermediate undergoes tautomerization to form the stable (Z)-amidoxime isomer. ukm.my However, the reaction can be complicated by the formation of amide byproducts, particularly with nitriles that have electron-withdrawing substituents. rsc.org An alternative, high-yield route to pure amidoximes involves a two-step process: first converting the nitrile to a thioamide, and then treating the thioamide with hydroxylamine. nih.govrsc.org
A wide array of synthetic methods is available for constructing the indole core, allowing for the introduction of various substituents and functional groups. researchgate.net Classic methods like the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, remain valuable. nih.gov For instance, substituted phenylhydrazines can be reacted with 2-oxopropanoic acid to yield 3-methylindole-2-carboxylates, which can then be further elaborated. nih.gov
More modern approaches focus on transition-metal-catalyzed reactions, which offer high efficiency and regioselectivity. Palladium-catalyzed cyclization of N-(2-allylphenyl) benzamides, for example, provides a direct route to functionalized N-benzoyl indoles. mdpi.com Another powerful strategy is the Cadogan-Sundberg reaction, which uses phosphites to achieve reductive cyclization of o-nitrostyrenes to form indoles. unito.it C-H functionalization reactions have also emerged as a step-economical way to build the indole nucleus, involving processes like nitrene insertion into C-H bonds. researchgate.net
Once the indole nucleus is formed, it can be further functionalized. For example, the Vilsmeier-Haack reaction can introduce a formyl group at the C3 position, which can then be reduced to a hydroxymethyl group and converted to other functionalities, such as an aliphatic azide. nih.gov These methods provide access to a diverse range of indole precursors for the synthesis of carboximidamide analogues.
Modification of the carboximidamide moiety itself can lead to a variety of derivatives. The N-hydroxy group of the amidoxime can be alkylated or acylated to produce O-substituted derivatives. The amino group also offers a handle for further reactions.
While direct modification of the this compound is not extensively detailed, the general reactivity of indole carboxamides provides a framework for potential transformations. nih.gov The carboxamide group in indole derivatives is often crucial for biological activity, and various groups can be appended to it. nih.gov For instance, indole-2-carboxylic acids can be coupled with different amines using coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to generate a library of N-substituted indole-2-carboxamides. nih.gov These strategies could potentially be adapted to the carboximidamide moiety, allowing for the synthesis of N'-substituted or N',O-disubstituted indole-6-carboximidamides.
Advanced Chemical Transformations and Derivatization Strategies
Further derivatization of the this compound scaffold can lead to more complex molecular architectures. The indole ring is susceptible to various chemical transformations. The N-hydroxy group on the indole nitrogen (N1 position), for instance, can direct unique reactions. researchgate.net While the title compound has a hydroxyl group on the carboximidamide moiety, the chemistry of N-hydroxyindoles offers insights into potential reactivity. For example, N-hydroxyindoles can undergo regioselective nucleophilic substitution to yield 5-substituted indoles or dimerize to form 2,2′-bisindole derivatives. researchgate.net
The synthesis of polycyclic indole structures often utilizes indole carboxamides as versatile starting materials. rsc.org Intramolecular and intermolecular cyclization reactions can be employed to construct fused indole ring systems. rsc.org For example, a 3-aroyl-N-hydroxyindole, formed via cycloaddition of a nitrosoarene with an alkynone, can be further functionalized. unito.it Such strategies could be envisioned for this compound, where the amidoxime group or the indole ring itself could participate in cyclization reactions to generate novel heterocyclic systems.
Enzymatic Inhibition Profiles
The compound demonstrates a capacity for inhibiting key enzymes involved in immunology and lipid signaling. Its activity is primarily understood through its close structural relationship with extensively studied inhibitors.
This compound belongs to the hydroxyamidine class of compounds, known to be potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.org In the context of cancer, overexpression of IDO1 by tumor cells or antigen-presenting cells leads to a depletion of tryptophan and an accumulation of kynurenine metabolites. nih.govinvivochem.com This microenvironment suppresses the proliferation and activation of crucial immune cells like T-lymphocytes and Natural Killer (NK) cells, facilitating tumor immune evasion. invivochem.comnih.gov
The mechanism of inhibition by this class of compounds is competitive, effectively blocking the binding of tryptophan to the enzyme's catalytic domain. researchgate.net A closely related and well-studied analog, Epacadostat (INCB024360), demonstrates high potency and selectivity for IDO1. invivochem.comresearchgate.net It specifically inhibits IDO1 with minimal effect on other related enzymes such as IDO2 or tryptophan 2,3-dioxygenase (TDO). invivochem.comwikipedia.org This targeted inhibition is designed to reverse the immunosuppressive effects within the tumor microenvironment, thereby restoring the anti-tumor activity of the immune system. invivochem.com
| Target Enzyme | Inhibitor | IC₅₀ Value | Selectivity |
|---|---|---|---|
| Human IDO1 | Epacadostat | ~10 nM | High selectivity over IDO2 and TDO |
| Mouse IDO1 | Epacadostat | 52.4 nM (±15.7 nM) |
Research into indole-based scaffolds has identified them as a promising basis for the development of selective Sphingosine (B13886) Kinase 2 (SphK2) inhibitors. nih.gov Sphingosine kinases (SphK1 and SphK2) are lipid kinases that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a multitude of cellular processes, including cell growth, survival, and migration. nih.gov While both isoforms produce S1P, they differ in localization and function, making selective inhibition a key therapeutic goal. nih.gov
A study focused on developing selective SphK2 inhibitors explicitly included the synthesis of N'-hydroxy-1H-indole-6-carboximidamide as part of its investigation into indole-based compounds. nih.gov The research demonstrated that modifications to the indole scaffold could produce compounds with high potency and selectivity for SphK2 over SphK1. While detailed inhibitory data for N'-hydroxy-1H-indole-6-carboximidamide itself was not the focus of the final analysis, the study validated the potential of this structural class. The most potent compounds developed in the study, which featured different substitutions on the indole ring, achieved significant selectivity and potency for SphK2. nih.gov
| Compound | hSphK1 Kᵢ | hSphK2 Kᵢ | Description |
|---|---|---|---|
| 6r (SLC5101465) | >10 µM | 90 nM | A 1,5-disubstituted indole derivative |
| 6s (SLC5101464) | >10 µM | 120 nM | A 1,5-disubstituted indole derivative |
The N-hydroxyamidine functional group is known for its potential to interact with metallic ions within enzyme active sites. The N-hydroxy group, particularly when ionized, can act as a chelating agent for metal cofactors, such as zinc. nih.gov This suggests a potential mechanism for inhibiting metalloenzymes. For example, other heterocyclic compounds containing N-hydroxy groups have been shown to inhibit zinc-dependent enzymes like phospholipase C, with the inhibitory activity being dependent on the pH and ionization state of the N-hydroxyl function. nih.gov However, beyond the well-documented inhibition of IDO1 and the investigated potential for SphK2, specific alternative enzyme targets for this compound are not prominently described in current literature.
Structural Basis of Molecular Recognition: Binding Site Analysis of this compound
The precise crystallographic or experimental structural data detailing the binding of this compound to its biological targets are not extensively available in the public domain. However, based on molecular docking studies and the analysis of structurally related compounds, a putative binding mode can be inferred. The structural basis for the molecular recognition of this compound is likely dictated by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions within the active site of its target protein.
Key interactions are anticipated to involve the distinct functional groups of the molecule: the indole ring, the carboximidamide group, and the N-hydroxy moiety. These interactions collectively contribute to the stable binding and orientation of the compound within the protein's binding pocket, which is crucial for its biological activity.
Research on analogous compounds, particularly those containing a hydroxyamidine group, has shed light on potential binding mechanisms. For instance, hydroxyamidine derivatives that inhibit enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1) demonstrate characteristic interactions. acs.orgnih.gov A critical interaction often involves the deprotonated oxygen of the N-hydroxylamidine group forming a coordinate bond with a heme iron atom present in the active site of such enzymes. acs.org
Furthermore, the carboximidamide and indole moieties are poised to form significant non-covalent interactions with amino acid residues. The indole ring can participate in π-π stacking or cation-π interactions with aromatic or charged residues, respectively. For example, interactions with residues like tyrosine (Tyr) and arginine (Arg) have been observed for similar inhibitor classes. nih.gov The amide and amine groups of the carboximidamide functionality are well-suited to act as hydrogen bond donors and acceptors, forming a network of hydrogen bonds with the protein backbone or side chains of polar amino acids.
A summary of the likely key interactions between this compound and its putative binding site is presented in the interactive data table below.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| N-hydroxyamidine | Coordinate Bond | Heme Iron |
| Indole Ring | π-π Stacking / Cation-π Interaction | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), Arginine (Arg) |
| Carboximidamide (Amide NH) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |
| Carboximidamide (Amine NH2) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |
| Carboximidamide (C=N) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Histidine (His) |
These predicted interactions provide a foundational understanding of how this compound is recognized at a molecular level, guiding further structural studies and the rational design of more potent and selective derivatives.
Structure Activity Relationship Sar Studies of N Hydroxy 1h Indole 6 Carboximidamide and Its Analogues
Impact of Indole (B1671886) Ring Substitutions on Biological Activity and Selectivity
Substitutions on the indole ring of N-hydroxy-1H-indole-6-carboximidamide analogues have been shown to significantly influence their biological activity and selectivity. The electronic and steric properties of these substituents can modulate the interaction of the molecule with its biological target.
Research on related indole-2-carboxamide derivatives has demonstrated that the introduction of electron-withdrawing or electron-donating groups at various positions of the indole scaffold can lead to substantial changes in potency. For instance, in a series of indole-2-carboxamides developed as potential antiproliferative agents, the nature and position of substituents on the indole ring were critical for their activity against various cancer cell lines. nih.gov
While specific data for this compound is limited, general SAR principles from related indole derivatives suggest that:
Position of Substitution: The location of the substituent on the indole ring is a key determinant of activity. Positions 4, 5, and 7 are often targeted for modification.
Electronic Effects: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), can enhance activity by altering the electronic distribution of the indole ring and potentially forming halogen bonds with the target protein.
Steric Factors: The size and shape of the substituent can influence binding affinity. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, thereby reducing activity.
The following table summarizes the impact of indole ring substitutions on the antiproliferative activity of a series of 5-substituted-3-ethylindole-2-carboxamides, which can provide insights into potential SAR trends for this compound.
| Compound | Indole Ring Substituent (at position 5) | Mean GI50 (nM) |
| 5g | -OCH2CH2N(CH3)2 | 55 |
| 5i | -OCH2-pyridin-4-yl | 49 |
| 5j | -OCH2-pyridin-3-yl | 37 |
| Erlotinib (Reference) | - | 33 |
Investigations into the N-Hydroxyl and Carboximidamide Moieties
The N-hydroxyl and carboximidamide groups are fundamental features of this compound, and their roles in biological activity have been a subject of investigation.
The N-hydroxyamidine (or N-hydroxy-carboximidamide) moiety is a key structural element in a number of enzyme inhibitors. This group is known to act as a potent zinc-binding group or to interact with heme iron in metalloenzymes. nih.gov For instance, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, the deprotonated oxygen of the N-hydroxyamidine was found to be crucial for binding to the heme iron. nih.gov The presence of this group often imparts high affinity and selectivity for the target enzyme. Molecular modeling studies have shown that the N-hydroxylamidine can position itself to form key interactions within the active site of the target protein. nih.gov
The carboximidamide (amidine) group itself is a strong base and is typically protonated at physiological pH. This positive charge can facilitate important electrostatic interactions, such as salt bridges, with negatively charged amino acid residues (e.g., aspartate or glutamate) in the binding pocket of a target protein.
Studies on related hydroxyamidine derivatives have highlighted the following:
The N-hydroxyl group is often essential for potent biological activity, and its removal or replacement can lead to a significant loss of potency.
Exploration of Linker and Side Chain Variations for Optimized Potency
The potency of this compound analogues can be further optimized by exploring variations in linkers and side chains attached to the core scaffold. These modifications can influence the molecule's conformation, solubility, and ability to access and interact with the target binding site.
While specific examples for this compound are not extensively documented in the available literature, SAR studies on other indole derivatives provide valuable insights. For example, in a series of indole-2-carboxamides, the introduction of different side chains at the N1 position of the indole ring led to significant variations in their biological activity.
The design of linkers connecting the indole core to other chemical moieties is also a critical aspect of optimization. The length, rigidity, and chemical nature of the linker can dictate the optimal positioning of the entire molecule within the target's binding site to maximize favorable interactions.
Pharmacophore Elucidation and Ligand Efficiency Analysis
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound and its analogues, a pharmacophore model would likely include:
A hydrogen bond donor feature from the indole N-H.
A hydrogen bond donor and acceptor feature from the N-hydroxyl group.
A positive ionizable feature from the carboximidamide group.
An aromatic feature from the indole ring.
Potential hydrophobic features depending on the substituents on the indole ring.
Such models are instrumental in virtual screening campaigns to identify novel scaffolds and in guiding the design of new analogues with improved potency.
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target relative to its size (typically measured by the number of heavy atoms). wikipedia.org It is a valuable tool for prioritizing compounds during the lead optimization process. The formula for ligand efficiency is:
LE = -ΔG / N
where ΔG is the binding free energy and N is the number of non-hydrogen atoms.
Lipophilic ligand efficiency (LLE) is another important metric that relates potency to lipophilicity (logP). It helps in designing compounds with a better balance of potency and physicochemical properties, which is crucial for good pharmacokinetic profiles. The formula for LLE is:
LLE = pIC50 - logP
Analysis of the ligand efficiency of a series of compounds can guide medicinal chemists in making modifications that enhance binding affinity without disproportionately increasing the size or lipophilicity of the molecule, thereby leading to more drug-like candidates. For hydroxyamidine-based inhibitors, optimizing these parameters is crucial for achieving a favorable balance of potency, selectivity, and pharmacokinetic properties. nih.gov
Computational and in Silico Investigations of N Hydroxy 1h Indole 6 Carboximidamide
Molecular Docking Studies for Target Elucidation and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential protein targets and elucidating the binding mode of a ligand within the active site of a receptor.
For N-hydroxy-1H-indole-6-carboximidamide, molecular docking studies would be initiated by selecting a library of potential protein targets. Given the prevalence of the indole (B1671886) nucleus in various therapeutic agents, targets could include kinases, G-protein coupled receptors, and enzymes involved in key physiological and pathological pathways. nih.govfrontiersin.org The hydroxyamidine moiety is a known pharmacophore in inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), making this an attractive initial target for investigation. nih.govacs.org
Once a target protein is identified, molecular docking simulations can predict the binding affinity and the specific interactions that stabilize the protein-ligand complex. The binding energy, typically reported in kcal/mol, is a key metric for ranking potential drug candidates. A lower binding energy generally indicates a more stable complex.
In a hypothetical docking study of this compound with a target protein, the software would calculate the binding energy based on a scoring function that accounts for various types of interactions. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The indole ring is capable of participating in hydrophobic and π-stacking interactions, while the N-H group can act as a hydrogen bond donor. The N-hydroxy-carboximidamide group is particularly rich in potential interactions, with oxygen and nitrogen atoms that can act as both hydrogen bond donors and acceptors. nih.gov
Table 1: Predicted Binding Energies of this compound with Hypothetical Protein Targets
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Kinase A | -9.2 | Hydrogen bond with hinge region, hydrophobic interactions in back pocket |
| GPCR B | -8.5 | Salt bridge with charged residue, π-stacking with aromatic residue |
| Enzyme C (IDO1-like) | -10.1 | Heme coordination via hydroxyamidine, hydrogen bonds with active site residues |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of molecular docking studies.
A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that form critical interactions with the ligand. These "hotspots" are regions that contribute significantly to the binding affinity.
For this compound, the indole ring would likely interact with hydrophobic pockets lined with residues such as Leucine, Isoleucine, and Valine. Aromatic residues like Phenylalanine, Tyrosine, and Tryptophan could engage in π-stacking interactions with the indole's bicyclic system. The N-hydroxy-carboximidamide moiety would be predicted to form hydrogen bonds with polar or charged residues like Serine, Threonine, Aspartate, and Glutamate. nih.gov In the case of metalloenzymes, the hydroxyamidine group could also coordinate with the metal ion in the active site. nih.gov
Table 2: Predicted Key Residue Interactions for this compound in a Hypothetical Kinase Active Site
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Valine 55 | Hydrophobic | 3.8 |
| Leucine 128 | Hydrophobic | 4.1 |
| Phenylalanine 80 | π-π Stacking | 3.5 |
| Glutamate 101 | Hydrogen Bond (with N-H of indole) | 2.9 |
| Aspartate 165 | Hydrogen Bond (with -OH of hydroxyamidine) | 2.7 |
| Lysine 48 | Hydrogen Bond (with =N-OH of hydroxyamidine) | 3.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.
Quantum Chemical Calculations for Electronic Properties and Reactivity Profiles
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can be employed to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. frontiersin.org
For this compound, these calculations would provide insights into its chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. This information is valuable for understanding potential metabolic pathways and for designing derivatives with improved properties. acs.org
Virtual Screening and De Novo Design Strategies for Novel Analogue Discovery
In silico techniques are powerful tools for the discovery of new molecules. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific target. nih.govjetir.org Ligand-based virtual screening would search for molecules with structural or pharmacophoric similarity to this compound. acs.org Structure-based virtual screening would dock a library of compounds into the binding site of a target protein and rank them based on their predicted binding affinity. nih.gov
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Algorithms can "grow" molecules within the constraints of a protein's active site, optimizing their shape and chemical properties to achieve high predicted affinity. Starting with the this compound scaffold, de novo design could be used to explore different substitutions on the indole ring or modifications to the linker connecting the core to the hydroxyamidine group to design novel analogues with potentially enhanced activity and selectivity.
Broader Research Implications and Future Trajectories of N Hydroxy 1h Indole 6 Carboximidamide Research
Emerging Therapeutic Applications and Modalities
The primary therapeutic area of interest for N-hydroxy-1H-indole-6-carboximidamide and related hydroxyamidine derivatives is oncology, specifically cancer immunotherapy. acs.orgnih.gov A significant body of research has identified these compounds as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. nih.govacs.orgnih.gov
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan, which is necessary for the activation and proliferation of T-cells. nih.gov This creates an immunosuppressive environment that allows cancer cells to escape immune surveillance. nih.govnih.gov
By inhibiting IDO1, this compound and similar molecules can restore local tryptophan levels, thereby reactivating T-cell-mediated anti-tumor immunity. nih.gov This mechanism has led to the exploration of these compounds in combination with other immunotherapies, such as PD-1 monoclonal antibodies, with studies showing synergistic antitumor effects in preclinical models. acs.orgnih.gov
Beyond cancer, the indole (B1671886) nucleus is a versatile scaffold found in compounds with a wide range of biological activities, suggesting potential future applications for this compound in other therapeutic areas. researchgate.netnih.gov These include:
Anti-inflammatory agents: The indole core is present in well-known anti-inflammatory drugs like indomethacin. nih.gov
Antimicrobial agents: Indole derivatives have demonstrated the ability to disrupt bacterial membranes and inhibit biofilm formation. nih.gov
Neurodegenerative diseases: The indole structure is a key component of many compounds that interact with receptors and enzymes in the central nervous system. researchgate.net
The table below summarizes the key molecular targets for indole-based compounds, highlighting the potential therapeutic avenues for this compound.
| Therapeutic Area | Molecular Target(s) | Potential Application of this compound |
| Oncology | Indoleamine 2,3-dioxygenase 1 (IDO1) nih.govacs.orgnih.gov | Cancer Immunotherapy acs.org |
| Kinases (e.g., EGFR, VEGFR, BRAF) nih.gov | Antiproliferative agent | |
| Inflammation | Cyclooxygenase (COX) enzymes | Anti-inflammatory therapy nih.gov |
| Infectious Diseases | Bacterial membrane components nih.gov | Antibacterial agent |
| Neurology | Central nervous system receptors and enzymes researchgate.net | Treatment of neurodegenerative disorders |
Integration with Systems Biology and Omics Approaches for Deeper Insights
To fully elucidate the therapeutic potential and mechanism of action of this compound, future research will necessitate its integration with systems biology and various "omics" technologies. These approaches provide a holistic view of the biological effects of a compound, moving beyond a single target to a network-level understanding.
Genomics and Transcriptomics (RNA-Seq): These techniques can be employed to analyze changes in gene and RNA expression in cancer cells and immune cells upon treatment with the compound. This could reveal novel pathways modulated by IDO1 inhibition or identify off-target effects that may contribute to the compound's efficacy or potential toxicity.
Proteomics: By quantifying changes in the proteome, researchers can gain a more direct understanding of the functional consequences of drug treatment. For instance, proteomics could be used to identify downstream effector proteins of the IDO1 pathway or to discover novel protein binding partners of this compound.
Metabolomics: As IDO1 is a metabolic enzyme, metabolomics is a particularly relevant approach. By profiling the metabolic changes in the tumor microenvironment following treatment, researchers can confirm the intended effect on the kynurenine pathway and potentially identify other metabolic vulnerabilities of cancer cells that could be exploited in combination therapies.
The integration of these multi-omics datasets will be crucial for building comprehensive models of the compound's activity, identifying predictive biomarkers for patient stratification, and uncovering novel therapeutic hypotheses.
Development of Advanced Methodologies for Compound Profiling and Discovery
The discovery and optimization of this compound and its analogs have been heavily reliant on structure-based drug design. acs.orgnih.gov This approach utilizes the three-dimensional structure of the target protein, in this case, IDO1, to design molecules that bind with high affinity and selectivity. nih.gov The availability of the crystal structure of IDO1 in complex with inhibitors has been instrumental in this process. nih.gov
Future advancements in this area will likely involve the use of more sophisticated computational and experimental techniques:
Computational Modeling and Simulation: Molecular docking and dynamic simulations will continue to be essential for understanding the binding interactions of new analogs and for predicting their potency. nih.gov These methods allow for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and biological testing.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for their ability to inhibit a specific biological target. While structure-based design is a powerful tool for lead optimization, HTS can be invaluable for identifying novel chemical scaffolds with the desired activity.
Fragment-Based Drug Discovery (FBDD): This technique involves screening small, low-molecular-weight chemical fragments for weak binding to the target protein. The structural information from these fragment-protein complexes can then be used to "grow" or link the fragments into more potent, drug-like molecules.
The table below outlines some of the key methodologies used in the discovery and profiling of indole-based compounds.
| Methodology | Description | Application in this compound Research |
| Structure-Based Drug Design | Utilizes the 3D structure of the target protein to design inhibitors. acs.orgnih.gov | Optimization of the hydroxyamidine core and side chains for improved potency and selectivity against IDO1. |
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Understanding the binding mode of this compound in the active site of IDO1. |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Identification of novel indole-based scaffolds for IDO1 inhibition or other therapeutic targets. |
| Fragment-Based Drug Discovery (FBDD) | Screening of small chemical fragments to identify building blocks for more potent inhibitors. | Discovery of new starting points for the design of next-generation IDO1 inhibitors. |
Interdisciplinary Collaborative Research in Chemical Biology and Drug Discovery
The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent is a complex undertaking that requires a multidisciplinary approach. The synergy between different scientific disciplines is essential for success.
Medicinal and Synthetic Chemistry: These fields are responsible for the design and synthesis of novel analogs of this compound with improved properties, such as increased potency, selectivity, and better pharmacokinetic profiles. nih.govacs.org
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy provide the detailed atomic-level information about the target protein that is crucial for structure-based drug design.
Biochemistry and Enzymology: These disciplines are essential for developing the assays used to measure the inhibitory activity of the synthesized compounds and for characterizing their mechanism of inhibition. acs.org
Cellular and Molecular Biology: Researchers in these fields investigate the effects of the compounds in cellular models, confirming their on-target activity and assessing their impact on cellular processes like proliferation and apoptosis. acs.org
Pharmacology and Toxicology: This area of research involves evaluating the efficacy, safety, and pharmacokinetic properties of the lead compounds in preclinical animal models. acs.orgnih.gov
Computational Chemistry and Bioinformatics: These disciplines provide the computational tools for molecular modeling, data analysis from omics experiments, and the development of predictive models for drug activity and toxicity.
The successful advancement of this compound and related compounds will depend on the seamless collaboration between academic research institutions, pharmaceutical companies, and clinical researchers. This collaborative ecosystem is vital for translating fundamental scientific discoveries into new medicines that can address unmet medical needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
